5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride
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Overview
Description
5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride is a bicyclic compound that belongs to the class of pyrido[3,4-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrido[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .
Major Products
Scientific Research Applications
Chemistry
In chemistry, 5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit various biological activities, including antimicrobial and anticancer properties .
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic applications. They are studied as potential inhibitors of specific enzymes and receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one hydrochloride
- 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11Cl2N3O |
---|---|
Molecular Weight |
224.08 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride |
InChI |
InChI=1S/C7H9N3O.2ClH/c11-7-5-1-2-8-3-6(5)9-4-10-7;;/h4-5,8H,1-3H2;2*1H |
InChI Key |
LHHZPLQYIPODHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=NC=NC(=O)C21.Cl.Cl |
Origin of Product |
United States |
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